molecular formula C13H20ClNO B12054722 (1R,2S)-2-(Benzylamino)cyclohexan-1-OL hydrochloride

(1R,2S)-2-(Benzylamino)cyclohexan-1-OL hydrochloride

Cat. No.: B12054722
M. Wt: 241.76 g/mol
InChI Key: LIVWXXSFUGDHHA-JHEYCYPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-(Benzylamino)cyclohexan-1-OL hydrochloride is a chiral compound with significant applications in various fields of science, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(Benzylamino)cyclohexan-1-OL hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a stereoselective reduction to form (1R,2S)-cyclohexanol.

    Amination: The hydroxyl group of (1R,2S)-cyclohexanol is then converted to a leaving group, such as a tosylate, followed by nucleophilic substitution with benzylamine to form (1R,2S)-2-(Benzylamino)cyclohexan-1-OL.

    Hydrochloride Formation: Finally, the free base is treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(Benzylamino)cyclohexan-1-OL hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Formation of (1R,2S)-2-(Benzylamino)cyclohexanone.

    Reduction: Formation of different amine derivatives.

    Substitution: Formation of substituted cyclohexanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-(Benzylamino)cyclohexan-1-OL hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is particularly valuable in asymmetric synthesis.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its chiral nature makes it a useful tool for studying stereoselective biological processes.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and fine chemicals. Its unique properties make it suitable for various applications, including as an intermediate in the production of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(Benzylamino)cyclohexan-1-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into binding sites with high specificity, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-2-(Benzylamino)cyclohexan-1-OL hydrochloride: The enantiomer of the compound, with different stereochemistry.

    (1R,2S)-2-(Methylamino)cyclohexan-1-OL hydrochloride: A similar compound with a methyl group instead of a benzyl group.

    (1R,2S)-2-(Benzylamino)cyclopentanol hydrochloride: A similar compound with a cyclopentane ring instead of a cyclohexane ring.

Uniqueness

(1R,2S)-2-(Benzylamino)cyclohexan-1-OL hydrochloride is unique due to its specific stereochemistry and the presence of both a benzylamino group and a hydroxyl group on the cyclohexane ring. This combination of features gives it distinct reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

(1R,2S)-2-(benzylamino)cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C13H19NO.ClH/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11;/h1-3,6-7,12-15H,4-5,8-10H2;1H/t12-,13+;/m0./s1

InChI Key

LIVWXXSFUGDHHA-JHEYCYPBSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)NCC2=CC=CC=C2)O.Cl

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CC=C2)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.